1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one
Description
Overview of 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one
This compound represents a synthetic organic compound characterized by its unique molecular architecture that combines multiple pharmacologically relevant structural elements. The compound belongs to the broader class of piperidinones, which are six-membered heterocyclic compounds containing both nitrogen and carbonyl functionalities. The molecular structure features a piperidine ring substituted at the nitrogen position with a sulfonyl group that is further connected to a 4-ethylphenyl moiety, while maintaining a ketone functionality at the 4-position of the piperidine ring. This particular arrangement of functional groups creates a compound with enhanced chemical reactivity and potential for diverse biological interactions.
The compound's molecular formula reflects the integration of aromatic and aliphatic components, with the ethyl substitution on the phenyl ring providing additional lipophilic character that may influence its biological distribution and activity profiles. The sulfonyl linker serves as a crucial structural element that not only connects the aromatic and heterocyclic portions but also contributes to the compound's overall electronic properties and potential for hydrogen bonding interactions. Research into piperidin-4-one derivatives has demonstrated their significance as versatile intermediates in organic synthesis, particularly in the development of biologically active compounds with potential therapeutic applications.
The structural complexity of this compound allows for multiple sites of chemical modification, making it an attractive scaffold for medicinal chemistry research. The presence of the ketone functionality provides opportunities for reduction reactions, while the sulfonyl group can participate in various substitution and coupling reactions. These chemical properties, combined with the biological relevance of the piperidinone core structure, position this compound as an important subject for continued research in both synthetic methodology and biological evaluation.
Historical Context and Discovery
The development of piperidin-4-one derivatives, including this compound, traces its origins to the broader historical investigation of piperidine chemistry that began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who initially obtained the compound through the treatment of piperine with nitric acid. This early discovery laid the foundation for subsequent investigations into piperidine derivatives and their potential applications in synthetic chemistry.
The evolution from simple piperidine to more complex piperidin-4-one derivatives occurred gradually as synthetic methodologies advanced throughout the 20th century. The introduction of the Mannich reaction and other condensation methodologies provided chemists with reliable tools for constructing the piperidin-4-one framework. These synthetic advances enabled the systematic exploration of various substitution patterns and functional group modifications that could enhance the biological and chemical properties of these compounds.
The specific development of sulfonyl-substituted piperidin-4-one derivatives emerged from the recognition that sulfonamide functionalities could significantly enhance the biological activity of organic compounds. Research conducted in the latter half of the 20th century demonstrated that sulfonyl groups could improve receptor binding affinity and enzymatic inhibition properties. This understanding led to the systematic investigation of compounds like this compound as potential therapeutic agents and synthetic intermediates.
Contemporary research into this compound class has been facilitated by advances in synthetic methodology, particularly the development of efficient routes for introducing sulfonyl substituents onto piperidine scaffolds. Modern approaches often employ sulfonyl chloride reagents under basic conditions to achieve the desired substitution patterns. These methodological improvements have made compounds like this compound more accessible for research purposes and have contributed to their increasing prominence in medicinal chemistry investigations.
Relevance of Piperidin-4-one and Sulfonyl Derivatives in Chemical Research
Piperidin-4-one derivatives have established themselves as critically important scaffolds in contemporary chemical research due to their exceptional versatility and biological relevance. These compounds serve as essential intermediates in the synthesis of numerous pharmacologically active molecules, with their six-membered ring structure providing an optimal balance of conformational flexibility and stability. The ketone functionality at the 4-position offers multiple synthetic opportunities, including reduction to alcohols, condensation reactions with amines, and participation in various cycloaddition processes that expand the structural diversity accessible from these starting materials.
The incorporation of sulfonyl groups into piperidin-4-one frameworks represents a particularly significant advancement in this field, as these functionalities dramatically enhance the compounds' potential for biological interactions. Sulfonyl groups are known to form strong hydrogen bonds with amino acid residues in protein active sites, leading to improved binding affinity and selectivity for biological targets. Research has demonstrated that sulfonyl-substituted piperidin-4-one derivatives exhibit enhanced activity as enzyme inhibitors, particularly against acetylcholinesterase and urease, which are important therapeutic targets for neurological disorders and urinary tract infections respectively.
The synthetic accessibility of these compounds through established methodologies has contributed significantly to their widespread adoption in chemical research. Standard sulfonylation procedures using commercially available sulfonyl chlorides allow for the rapid generation of diverse compound libraries with varying electronic and steric properties. This synthetic efficiency, combined with the proven biological relevance of the piperidin-4-one core, has made these compounds attractive subjects for structure-activity relationship studies and drug discovery programs.
Recent advances in synthetic methodology have further expanded the utility of piperidin-4-one derivatives in chemical research. The development of cascade reactions involving carbene intermediates has provided new routes to these compounds with excellent selectivity and efficiency. These modern synthetic approaches have enabled the preparation of previously inaccessible substitution patterns and stereochemical arrangements, opening new avenues for biological evaluation and therapeutic development.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound, focusing specifically on its chemical properties, synthetic accessibility, and structural characteristics that contribute to its significance in contemporary chemical research. The primary objective is to consolidate current knowledge regarding this compound while identifying key areas where further investigation may yield important insights for both synthetic methodology and biological applications. The review adopts a systematic approach that examines the compound from multiple perspectives, ensuring comprehensive coverage of its chemical and biological attributes.
The scope of this review encompasses several critical aspects of this compound research, beginning with its fundamental chemical properties and extending through its synthetic preparation and structural analysis. Particular attention is given to the unique features that distinguish this compound from other piperidin-4-one derivatives, including the specific contributions of the ethylphenyl sulfonyl substituent to its overall chemical behavior. The review also examines the compound's position within the broader context of piperidinone chemistry and its relationship to other biologically relevant scaffolds.
A key objective of this review is to evaluate the current state of synthetic methodology for preparing this compound and related compounds. This includes examination of established synthetic routes, analysis of reaction conditions and yields, and identification of potential improvements in synthetic efficiency. The review considers both traditional approaches and recent innovations in synthetic chemistry that may offer advantages in terms of selectivity, yield, or operational simplicity.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-2-11-3-5-13(6-4-11)18(16,17)14-9-7-12(15)8-10-14/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVHUAKAKGMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine Derivatives
Method Overview:
The initial step involves the sulfonylation of a piperidine precursor with 4-ethylphenylsulfonyl chloride to introduce the sulfonyl functional group at the nitrogen or at a specific position on the piperidine ring.
- Disperse ethyl piperidin-4-carboxylate (or related derivatives) in an aqueous medium, typically water or ethanol.
- Add 4-ethylphenylsulfonyl chloride (or analogous sulfonyl chloride) gradually under stirring.
- Maintain the reaction pH around 9–10 using a base such as sodium carbonate (Na₂CO₃) to facilitate nucleophilic attack on the sulfonyl chloride.
- Stir the mixture at room temperature or reflux for approximately 3–4 hours.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, precipitates are formed by adding chilled distilled water, filtered, washed, and dried.
Research Findings:
This method aligns with procedures reported for similar sulfonylated piperidine compounds, where the sulfonyl chloride reacts selectively with the nitrogen atom, forming N-sulfonyl derivatives.
Cyclization to Form the Piperidin-4-one Core
Method Overview:
Conversion of the sulfonylated intermediate into the piperidin-4-one core involves cyclization, often through intramolecular condensation or oxidation.
- The sulfonylated ester or hydrazide intermediate is subjected to cyclization conditions, typically involving reflux in ethanol or acetic acid.
- Refluxing with oxidizing agents such as potassium permanganate or using oxidative cyclization conditions can facilitate ring closure to form the ketone.
Research Findings:
Studies demonstrate that cyclization can be achieved by refluxing sulfonylated hydrazides or related intermediates with oxidizing agents, leading to the formation of the piperidin-4-one ring system.
Functionalization at the 4-Position of Piperidin-4-one
Method Overview:
The ketone at position 4 can be further functionalized through nucleophilic addition, hydrazide formation, or substitution reactions.
- The piperidin-4-one intermediate is reacted with hydrazine hydrate or other nucleophiles in ethanol or methanol under reflux.
- The reaction typically proceeds for 2–3 hours, monitored by TLC.
- The resulting hydrazide or substituted derivative can be isolated by filtration, washing, and drying.
Research Findings:
Hydrazine hydrate reactions are common for converting ketones to hydrazides, which serve as key intermediates for further derivatization.
Final Derivatization to Target Compound
Method Overview:
The final compound, 1-[(4-ethylphenyl)sulfonyl]piperidin-4-one , can be obtained by oxidation, acylation, or other functionalization of the hydrazide or related intermediates.
- The hydrazide intermediate can be oxidized using suitable oxidants (e.g., iodine, hydrogen peroxide) to form the corresponding ketone.
- Alternatively, acylation or alkylation at the nitrogen or carbon centers can be performed to introduce specific substituents.
Research Findings:
Such transformations are well-documented in literature for tailoring piperidine derivatives with sulfonyl groups, enhancing biological activity or physicochemical properties.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one and related compounds:
Notes:
- Antimicrobial activity : Hybrids combining piperidin-4-one with triazole moieties (e.g., 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide) show antibacterial effects .
Electronic and Steric Effects
Biological Activity
1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that illustrate its potential applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a 4-ethylphenyl moiety. This structural configuration is crucial for its biological activity, as the sulfonyl group can interact strongly with various biological molecules, influencing their function. The piperidine ring enhances the compound's ability to interact with receptors and enzymes, modulating their activity.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to effective inhibition of enzymatic functions.
- Receptor Modulation : The piperidine ring allows for interactions with various receptors, which may alter cellular signaling pathways and processes.
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary research suggests potential anticancer effects, warranting further investigation into its use in cancer therapy .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Name | Activity Level | Notes |
|---|---|---|
| This compound | Moderate | Exhibits significant enzyme inhibition |
| Donepezil | High | Used as a benchmark for AChE inhibitors |
| Other Piperidine Derivatives | Variable | SAR studies indicate structural importance |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate activity compared to standard antibiotics.
Case Study 2: AChE Inhibition
In vitro studies demonstrated that the compound inhibited AChE with an IC50 value of 0.5 µM, suggesting strong potential for therapeutic use in neurodegenerative diseases . Comparative studies showed that it was approximately 27 times less active than donepezil, yet still significant enough to warrant further exploration .
Research Findings
Recent research has focused on the synthesis of analogs and their biological evaluations. The introduction of different substituents on the piperidine ring has been shown to affect the compound's potency and selectivity as an AChE inhibitor. For instance, modifications led to variations in binding affinity and inhibitory activity against target enzymes .
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one in laboratory settings?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between piperidin-4-one and 4-ethylbenzenesulfonyl chloride. Key steps include:
- Reaction Setup: Piperidin-4-one is reacted with 4-ethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Purification: The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of piperidin-4-one to sulfonyl chloride) and reaction time (6–12 hours) improves yields (typically 60–75%) .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement, particularly to confirm sulfonyl-piperidine geometry and torsional angles .
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., ethylphenyl sulfonyl group at piperidine N1). Key peaks:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]) at m/z 295.12 (CHNOS) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential dust inhalation risks .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve yield and purity of this compound?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with acetonitrile to enhance reaction kinetics and reduce side products .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time to 4–6 hours .
- Chromatography Optimization: Employ gradient elution (hexane → ethyl acetate) for better separation of unreacted sulfonyl chloride .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
Methodological Answer:
- SHELXL Refinement: Use the TWIN and BASF commands to model twinning or disorder in the crystal lattice .
- Validation Tools: Cross-check with PLATON to identify missed symmetry or hydrogen-bonding anomalies .
- Data Collection: Collect high-resolution data (≤ 0.8 Å) to reduce standard uncertainties in bond lengths/angles .
Q. What experimental designs are recommended for studying the pharmacological activity of this compound?
Methodological Answer:
Q. How can analytical methods ensure batch-to-batch consistency in research-grade this compound?
Methodological Answer:
- HPLC Purity Testing:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min .
- Detection: UV at 254 nm; retention time ~8.2 minutes .
- Residual Solvent Analysis: Use GC-MS to detect traces of acetonitrile (<50 ppm per ICH Q3C guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
